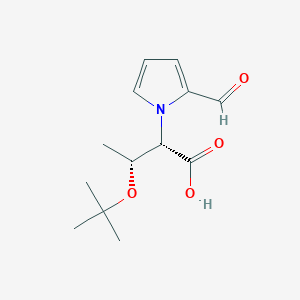

(2S,3R)-3-(tert-Butoxy)-2-(2-formyl-1H-pyrrol-1-yl)butanoic acid

CAS No.:

Cat. No.: VC17718286

Molecular Formula: C13H19NO4

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO4 |

|---|---|

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | (2S,3R)-2-(2-formylpyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |

| Standard InChI | InChI=1S/C13H19NO4/c1-9(18-13(2,3)4)11(12(16)17)14-7-5-6-10(14)8-15/h5-9,11H,1-4H3,(H,16,17)/t9-,11+/m1/s1 |

| Standard InChI Key | YJCFCCZFKDZOHQ-KOLCDFICSA-N |

| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)N1C=CC=C1C=O)OC(C)(C)C |

| Canonical SMILES | CC(C(C(=O)O)N1C=CC=C1C=O)OC(C)(C)C |

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s backbone consists of a four-carbon chain with stereogenic centers at C2 and C3, conferring the (2S,3R) configuration. Key structural elements include:

-

tert-Butoxy group: A bulky, electron-donating substituent at C3, known to enhance steric hindrance and influence solubility .

-

2-Formylpyrrole: A planar, aromatic heterocycle with an aldehyde group at position 2, enabling nucleophilic additions and serving as a hydrogen bond acceptor .

-

Carboxylic acid: A polar, ionizable group at C1, facilitating salt formation and interactions with biological targets .

The interplay between these groups creates a molecule with balanced lipophilicity (from the tert-butoxy group) and polarity (from the carboxylic acid), making it suitable for both organic synthesis and bioactive compound development.

Synthesis and Preparation

Retrosynthetic Analysis

The compound’s synthesis can be deconstructed into three key fragments:

-

Pyrrole-2-carbaldehyde: Introduced via Paal-Knorr synthesis or formylation of preexisting pyrroles .

-

tert-Butoxy-bearing threonine derivative: Derived from L-threonine through etherification with tert-butyl groups .

-

Carboxylic acid: Retained or introduced via hydrolysis of ester precursors .

Proposed Synthetic Pathway

A plausible route involves:

-

Pyrrole Ring Formation:

-

Stereoselective Coupling:

-

Carboxylic Acid Deprotection:

Key Challenges:

-

Stereochemical Control: Ensuring high enantiomeric excess during the Mitsunobu step.

-

Aldehyde Stability: Preventing oxidation or side reactions during formylation.

Biological and Pharmacological Profile

Hypothesized Mechanisms of Action

While direct bioactivity data is unavailable, structural analogs suggest potential interactions with:

-

Enzymatic Targets: The carboxylic acid may chelate metal ions in active sites, while the pyrrole ring could engage in π-π stacking with aromatic residues .

-

Membrane Receptors: The tert-butoxy group’s hydrophobicity might enhance membrane permeability, facilitating receptor binding .

Comparative Analysis with Structural Analogs

This comparison underscores the uniqueness of the target compound’s aldehyde-functionalized pyrrole, which may confer distinct electronic and steric properties compared to cyano or carbamate derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume